molecular formula C19H23FN4O4S2 B12636841 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide

5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide

Cat. No.: B12636841
M. Wt: 454.5 g/mol
InChI Key: QPOWAVHDXNHVHT-UHFFFAOYSA-N
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Description

The compound 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide features a unique structural framework comprising a piperazine ring substituted with a 4-fluorophenyl sulfonyl group, a pentanamide backbone, and a 5-methylthiazole moiety. Its synthesis likely involves coupling reactions between piperazine derivatives and sulfonyl chlorides, followed by amidation, as observed in structurally related compounds .

Properties

Molecular Formula

C19H23FN4O4S2

Molecular Weight

454.5 g/mol

IUPAC Name

5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide

InChI

InChI=1S/C19H23FN4O4S2/c1-14-13-21-19(29-14)22-17(25)3-2-4-18(26)23-9-11-24(12-10-23)30(27,28)16-7-5-15(20)6-8-16/h5-8,13H,2-4,9-12H2,1H3,(H,21,22,25)

InChI Key

QPOWAVHDXNHVHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Mechanistic Insights

Research indicates that the formation of the piperazine sulfonamide involves nucleophilic attack by the nitrogen atom of piperazine on the electrophilic sulfur atom of the sulfonyl chloride. This step is crucial as it establishes the core structure of the compound.

The thiazole ring formation is facilitated by a cyclization mechanism that typically includes:

  • The nucleophilic attack of sulfur from thiourea on the electrophilic carbon of α-bromo ketone.
  • Subsequent elimination of bromide ions leading to thiazole formation.

Finally, the amide bond formation is characterized by acylation where the thiazole derivative reacts with an acyl chloride, which activates the carboxylic acid for nucleophilic attack by the amine group on piperazine.

Yield and Purity Analysis

Yield percentages and purity levels are critical in evaluating synthetic methods. Typical yields for each step can vary based on reaction conditions but are often reported as follows:

  • Step 1: Yields around 70-85%
  • Step 2: Yields around 60-75%
  • Step 3: Yields can exceed 80% under optimized conditions.

Purity assessments are usually conducted using techniques such as HPLC or NMR spectroscopy to confirm structural integrity and identify any impurities.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit tumor cell growth effectively . The mechanism of action may involve the inhibition of specific enzymes or signaling pathways associated with cancer progression.

CNS Disorders

The compound's piperazine structure suggests potential activity against central nervous system disorders. Similar compounds have been investigated for their effects on conditions such as anxiety, depression, and cognitive decline . The ability to cross the blood-brain barrier is crucial for its efficacy in treating CNS disorders.

Antimicrobial Properties

The presence of the thiazole moiety has been linked to antimicrobial activity. Compounds with similar characteristics have shown effectiveness against various bacterial strains, indicating that this compound could be explored for antibiotic development .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features and potential advantages of this compound over structurally similar molecules:

Compound NameStructure FeaturesBiological Activity
5-(4-[4-Fluorophenyl]piperazin-1-yl)-5-oxopentanoic acidContains piperazine and oxopentanoic acidAntimicrobial
4-[5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl]indoleIndole instead of thiazoleAnticancer
1-(4-Fluorophenyl)-piperazine derivativesSimilar piperazine structureCNS activity

This table illustrates how the specific combination of functional groups in This compound may enhance its biological properties compared to other compounds .

Mechanism of Action

The mechanism of action of 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, emphasizing substituents, physicochemical properties, and synthetic yields:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) Key Spectral Data (NMR, MS) Source
Target Compound C₁₉H₂₂FN₅O₄S₂ 483.53 4-Fluorophenyl sulfonyl, 5-methylthiazole Not reported Not reported 1H/13C/19F NMR, ESI-MS (M+H)+ expected: 484.53
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) C₁₅H₁₄N₄O₂S₂ 354.43 Phenyloxadiazole, methylthiazole 117–118 65–75 1H NMR (δ 7.85–6.75), IR (C=O: 1670 cm⁻¹)
5-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-N-(3,3-difluorocyclobutyl)-2-nitroaniline (10j) C₂₀H₂₀F₂N₄O₄S 471.47 4-Fluorophenyl sulfonyl, difluorocyclobutyl Not reported 20 LCMS (M+H)+: 471.0; 1H NMR (δ 8.02–6.85)
N-(5-Methyl-1,3-thiazol-2-yl)-4-[(4-nitrophenyl)sulfonyl]benzamide C₁₈H₁₄N₄O₅S₂ 438.46 Nitrophenyl sulfonyl, methylthiazole Not reported Not reported 1H NMR (δ 8.45–7.25)
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6j) C₂₉H₂₅F₂N₅O₄S₂ 625.66 Bis(4-fluorophenyl)methyl, sulfamoylphenyl 225–230 58 1H NMR (δ 7.85–6.90), ESI-MS (M+H)+: 626.66

Structural Insights:

Piperazine-Sulfonyl Linkage : The 4-fluorophenyl sulfonyl group in the target compound is a common feature in analogues like 10j and 6j , which exhibit enhanced metabolic stability due to fluorine’s electronegativity .

Thiazole Modifications: Substitution at the thiazole 5-position (e.g., methyl in the target vs.

Backbone Flexibility : The pentanamide spacer in the target compound contrasts with shorter chains (e.g., propanamide in 8e ), which may affect conformational flexibility and target engagement .

Research Findings

Physicochemical Properties

  • The target’s molecular weight (483.53 g/mol) aligns with drug-like properties, whereas bulkier analogues like 6j (625.66 g/mol) may face bioavailability issues .
  • Methyl substitution on the thiazole ring (target vs.

Spectral Characterization

  • The target’s ¹H/¹³C NMR spectra are expected to display characteristic peaks for the 4-fluorophenyl group (δ ~7.75–7.05), thiazole protons (δ ~7.20–6.80), and carbonyl resonances (δ ~170–165 ppm) .
  • ESI-MS data for analogues (e.g., 6j : [M+H]+ 626.66) validate molecular ion detection protocols applicable to the target .

Biological Activity

The compound 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a piperazine ring, a thiazole moiety, and a sulfonyl group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₉FN₂O₅S
  • Molecular Weight : Approximately 358.39 g/mol
  • Structural Features :
    • Piperazine ring
    • Thiazole moiety
    • Sulfonyl group

Biological Activities

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing piperazine and thiazole derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes like acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
  • Anticancer Properties : Similar compounds have demonstrated potential in cancer chemotherapy by inhibiting tumor growth and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The sulfonyl group enhances binding affinity to biological targets such as enzymes and receptors.
  • Interaction with Biological Macromolecules : Studies have shown that the compound interacts with bovine serum albumin (BSA), which may influence its pharmacokinetics and bioavailability .
  • Cellular Uptake : The structural features facilitate cellular uptake, allowing for effective intracellular action against pathogens or cancer cells.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-(4-[4-Fluorophenyl]piperazin-1-yl)-5-oxopentanoic acidContains piperazine and oxopentanoic acidAntimicrobial
4-[5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl]indoleIndole instead of thiazoleAnticancer
1-(4-Fluorophenyl)-piperazine derivativesSimilar piperazine structureCNS activity

The uniqueness of This compound lies in its specific combination of functional groups that may enhance its biological properties compared to these similar compounds.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antibacterial Studies : A study reported that derivatives with a sulfonamide moiety exhibited significant antibacterial activity against multiple strains, including Salmonella Typhi and Pseudomonas aeruginosa .
  • Anticancer Research : Compounds structurally related to the target molecule were tested for anticancer effects in vitro and showed promising results in inhibiting cancer cell lines .
  • Enzyme Inhibition Studies : Research indicated that certain derivatives effectively inhibited AChE, suggesting potential applications in treating neurodegenerative diseases .

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